molecular formula C14H20BFO2S B8207106 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester

Cat. No.: B8207106
M. Wt: 282.2 g/mol
InChI Key: FBLPSJOLFUWYIV-UHFFFAOYSA-N
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Description

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its boronic acid pinacol ester group, which enhances its stability and reactivity in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester typically involves the reaction of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination to form the desired biaryl product. The boronic ester group facilitates the transmetalation step by stabilizing the intermediate complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-methyl-2-(methylthio)phenylboronic acid pinacol ester is unique due to the presence of both fluorine and methylthio groups, which enhance its reactivity and selectivity in various chemical reactions. These substituents also provide additional sites for functionalization, making it a versatile compound in organic synthesis .

Properties

IUPAC Name

2-(3-fluoro-4-methyl-2-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BFO2S/c1-9-7-8-10(12(19-6)11(9)16)15-17-13(2,3)14(4,5)18-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLPSJOLFUWYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C)F)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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